Monofucosyl-para-lacto-N-hexaose IV
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Overview
Description
Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated human milk oligosaccharide. It is a neutral heptasaccharide present in human milk and is known for its role in infant nutrition and development. The compound is characterized by a Galβ1-4GlcNAc core structure, with a fucose residue attached to the GlcNAc unit .
Mechanism of Action
Target of Action
Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that is found in human milk It is known to belong to the group of blood group antigens , suggesting that it may interact with specific receptors or enzymes in the body.
Mode of Action
It is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide This suggests that it may interact with its targets through specific carbohydrate-protein interactions, leading to changes in cellular processes
Biochemical Pathways
Given its presence in human milk, it may play a role in infant nutrition and the development of the infant gut microbiota .
Pharmacokinetics
It is known that the compound is a dry solid and is stable for 6 months after reconstitution, and can be stored for 5 years in a dry state .
Result of Action
It is suggested that it may have a role in shaping the gut microbiota of infants .
Action Environment
It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves multiple glycosylation steps to assemble the oligosaccharide chain. The process typically starts with the preparation of monosaccharide building blocks, followed by their sequential coupling using glycosyl donors and acceptors. Protecting groups are used to control the regioselectivity and stereoselectivity of the glycosylation reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and microbial fermentation have shown potential for scalable production. Enzymatic methods involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds, while microbial fermentation leverages genetically engineered microorganisms to produce the oligosaccharide .
Chemical Reactions Analysis
Types of Reactions
Monofucosyl-para-lacto-N-hexaose IV can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Functional groups on the sugar units can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Monofucosyl-para-lacto-N-hexaose IV has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar core structure but lacking the fucose residue.
Lacto-N-neotetraose: Similar to Lacto-N-tetraose but with a different linkage pattern.
Difucosyl-para-lacto-N-hexaose IV: Similar to Monofucosyl-para-lacto-N-hexaose IV but with an additional fucose residue.
Uniqueness
This compound is unique due to its specific fucosylation pattern, which imparts distinct biological activities. The presence of the fucose residue enhances its prebiotic properties and its ability to modulate the immune system .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-YPTQHEKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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